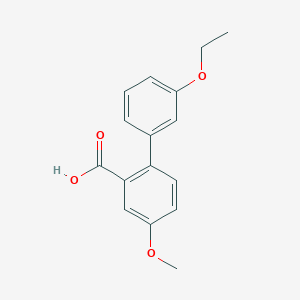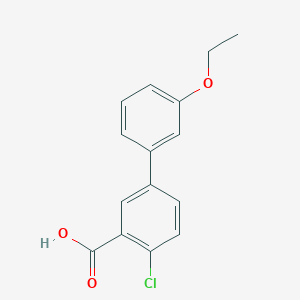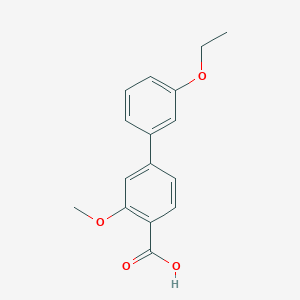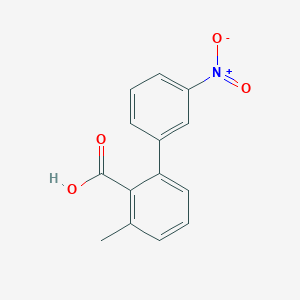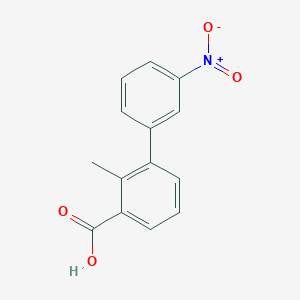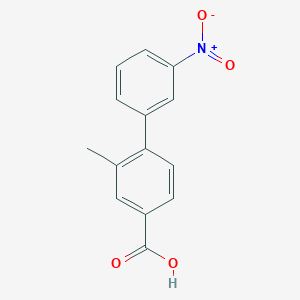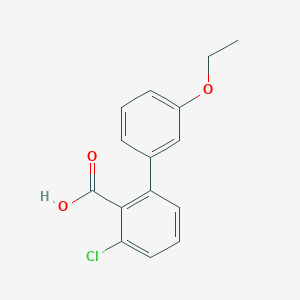
2-(3-Ethoxyphenyl)-6-chlorobenzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Ethoxyphenyl)-6-chlorobenzoic acid, 95% (hereafter referred to as 2-EPCA 95%) is an organic compound with a molecular formula of C11H10ClO3. It is a white solid that is insoluble in water and is used as a reagent in a variety of chemical and biological processes. 2-EPCA 95% is used in a variety of synthetic and research applications due to its wide range of properties and its ability to react with a variety of compounds. In
Aplicaciones Científicas De Investigación
2-EPCA 95% has a wide range of applications in scientific research. It is used as a reagent in the synthesis of a variety of compounds, including drugs, dyes, and fragrances. It is also used as a catalyst in organic reactions and as a reagent for the determination of metals in solution. In addition, 2-EPCA 95% has been used in the synthesis of a variety of polymers, including polyesters and polyamides.
Mecanismo De Acción
2-EPCA 95% acts as a Lewis acid, which is a type of chemical species that can accept a pair of electrons. This property allows it to react with a variety of compounds, including nucleophiles and electrophiles. The reaction of 2-EPCA 95% with electrophiles involves the formation of a covalent bond between the two species, while the reaction with nucleophiles involves the formation of a coordinate covalent bond.
Biochemical and Physiological Effects
2-EPCA 95% has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of several bacteria, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. In addition, 2-EPCA 95% has been shown to have anti-inflammatory, anti-oxidant, and anti-tumor activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-EPCA 95% has several advantages in laboratory experiments. It is a relatively inexpensive reagent, and it is easy to obtain and store. In addition, it is a stable compound and it is not volatile or toxic. However, it is not soluble in water, which can limit its use in certain types of experiments.
Direcciones Futuras
The future of 2-EPCA 95% lies in its potential applications in the development of new drugs, dyes, and fragrances. In addition, its ability to react with a variety of compounds could be further explored in order to develop new catalysts and reagents for organic synthesis. Its potential as a therapeutic agent could also be explored in order to develop new treatments for a variety of diseases. Finally, its potential as a reagent for the determination of metals in solution could be further explored in order to develop more efficient and accurate methods for metal analysis.
Métodos De Síntesis
2-EPCA 95% can be synthesized via a two-step process. The first step involves the reaction of 3-ethoxy-4-chlorobenzaldehyde with hydrochloric acid in aqueous ethanol. This reaction produces 3-ethoxy-4-chlorobenzoic acid. The second step involves the reaction of 3-ethoxy-4-chlorobenzoic acid with thionyl chloride in aqueous ethanol. This reaction produces 2-EPCA 95%.
Propiedades
IUPAC Name |
2-chloro-6-(3-ethoxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-2-19-11-6-3-5-10(9-11)12-7-4-8-13(16)14(12)15(17)18/h3-9H,2H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSOUATXIHANXRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=C(C(=CC=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90690035 |
Source


|
| Record name | 3-Chloro-3'-ethoxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90690035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261968-76-6 |
Source


|
| Record name | 3-Chloro-3'-ethoxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90690035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




